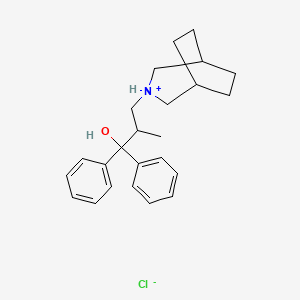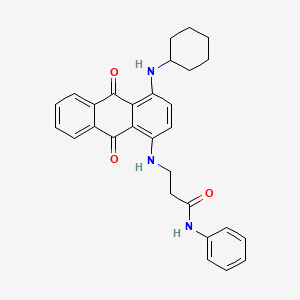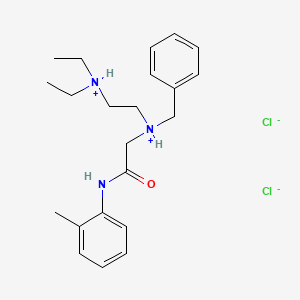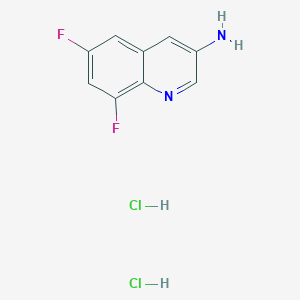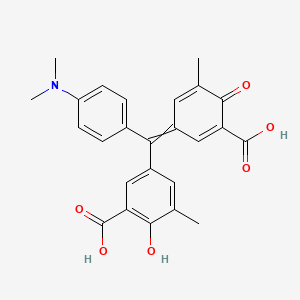
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid is a complex organic compound with a unique structure that includes a carboxylic acid group, a dimethylamino group, and a salicylic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexadienone ring: This can be achieved through a series of oxidation and cyclization reactions.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Coupling with salicylic acid derivative: This is typically done through esterification or amidation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
- 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid
Uniqueness
The uniqueness of 5-((3-Carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(4-(dimethylamino)phenyl)methyl)-3-methylsalicylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
23216-52-6 |
|---|---|
Formule moléculaire |
C25H23NO6 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H23NO6/c1-13-9-16(11-19(22(13)27)24(29)30)21(15-5-7-18(8-6-15)26(3)4)17-10-14(2)23(28)20(12-17)25(31)32/h5-12,27H,1-4H3,(H,29,30)(H,31,32) |
Clé InChI |
DVJAVMLTYYPMJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)O)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


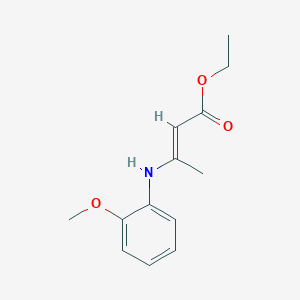

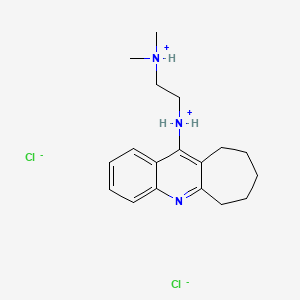

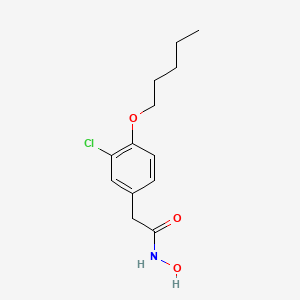
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
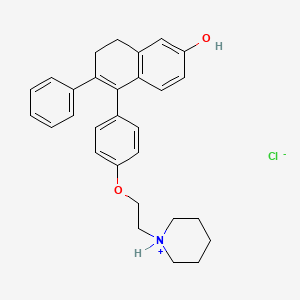
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
